molecular formula C8H5BrF2O B1445349 1-(3-Bromo-2,6-difluorophenyl)ethanone CAS No. 1387634-87-8

1-(3-Bromo-2,6-difluorophenyl)ethanone

Cat. No. B1445349
M. Wt: 235.02 g/mol
InChI Key: OZDPVCFHJISTHQ-UHFFFAOYSA-N
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Description

“1-(3-Bromo-2,6-difluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5BrF2O . It has a molecular weight of 235.03 . This compound is often used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .


Molecular Structure Analysis

The InChI code for “1-(3-Bromo-2,6-difluorophenyl)ethanone” is 1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 . This code provides a unique representation of the compound’s molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Bromo-2,6-difluorophenyl)ethanone” are not available, it’s known to be a useful reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .


Physical And Chemical Properties Analysis

“1-(3-Bromo-2,6-difluorophenyl)ethanone” is a solid compound . It’s stored at room temperature in an inert atmosphere .

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it’s corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

As of now, “1-(3-Bromo-2,6-difluorophenyl)ethanone” is primarily used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines . Future research may explore its potential in other areas of medicinal chemistry.

properties

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDPVCFHJISTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2,6-difluorophenyl)ethanone

Synthesis routes and methods

Procedure details

To a solution of 1-(3-bromo-2,6-difluorophenyl)ethanol (3.91 g) in acetonitrile (50 ml) was added manganese dioxide (2.87 g) at room temperature, and the mixture was heated under reflux for 20 hr. The reaction mixture was cooled, the insoluble material was filtered off, and the obtained filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.48 g).
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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